molecular formula C4H3BrF2N2 B2383547 3-bromo-1-(difluoromethyl)-1H-pyrazole CAS No. 1224194-42-6

3-bromo-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B2383547
CAS No.: 1224194-42-6
M. Wt: 196.983
InChI Key: PVOMMKOWRZAJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(difluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(difluoromethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with brominating agents and difluoromethylating reagents. One common method involves the bromination of 1-(difluoromethyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Bromo-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(difluoromethyl)-1H-pyrazole is unique due to the combination of the bromine atom and the difluoromethyl group, which imparts distinct chemical properties and reactivity.

Biological Activity

3-Bromo-1-(difluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a difluoromethyl group at the 1-position of the pyrazole ring. These substituents significantly influence its chemical reactivity and biological activity. The molecular formula for this compound is C4H3BrF2N2C_4H_3BrF_2N_2, with a molecular weight of approximately 197.98 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Properties : Demonstrated potential in reducing inflammation markers.
  • Anticancer Effects : Some derivatives have shown cytotoxic activity against cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. The compound may inhibit key enzymes or modulate receptor activity, leading to therapeutic effects.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique features of this compound:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 3-bromo-1H-pyrazole-4-carboxylateBromine at position 3, ethyl ester at position 4Enhanced reactivity due to ethyl group
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylateBromine at position 3, methyl group at position 5Lacks difluoromethyl group
3-Bromo-1-methyl-1H-pyrazoleMethyl substitution instead of difluoromethylDifferent reactivity due to steric effects

Study on Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against E. coli and S. aureus. The compound's effectiveness was comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Research

A series of experiments assessed the anti-inflammatory effects of pyrazole derivatives. Compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, indicating promising anti-inflammatory properties .

Anticancer Activity

Research on the cytotoxic effects of pyrazole derivatives revealed that certain modifications to the pyrazole structure can enhance anticancer activity. For instance, derivatives with bromine and difluoromethyl groups were found to be effective against various cancer cell lines, with IC50 values in the low micromolar range .

Properties

IUPAC Name

3-bromo-1-(difluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-1-2-9(8-3)4(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOMMKOWRZAJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224194-42-6
Record name 3-bromo-1-(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.